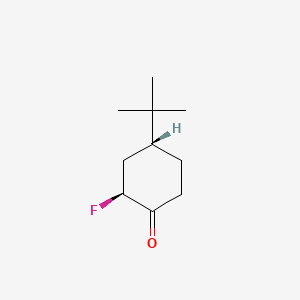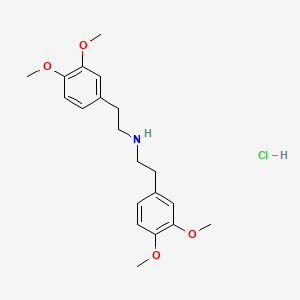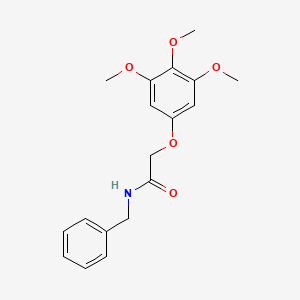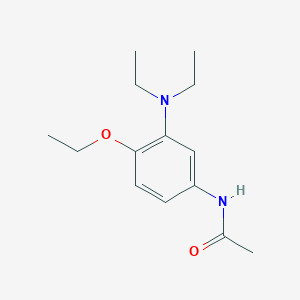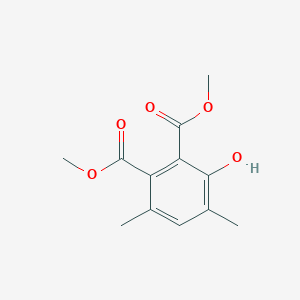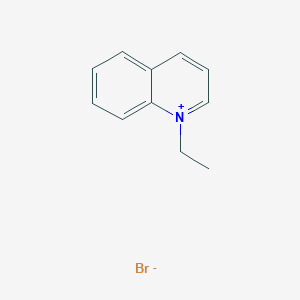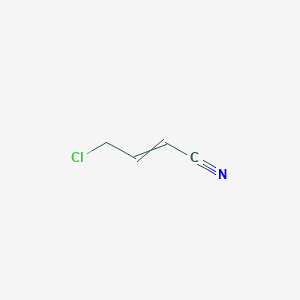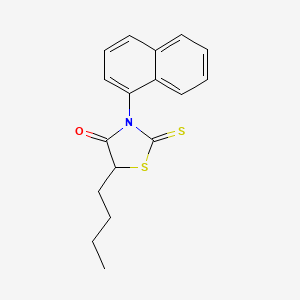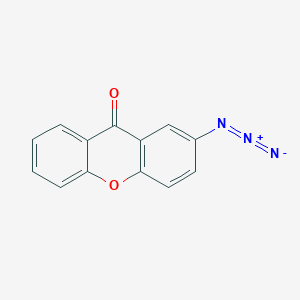
9H-Xanthen-9-one, 2-azido-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthen-9-one, 2-azido- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 2-azido- typically involves the introduction of an azido group to the xanthone core. One common method is the nucleophilic substitution reaction where a halogenated xanthone derivative reacts with sodium azide. For example, 2-bromo-9H-xanthen-9-one can be treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 9H-Xanthen-9-one, 2-azido-.
Industrial Production Methods
Industrial production of 9H-Xanthen-9-one, 2-azido- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Xanthen-9-one, 2-azido- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in substitution reactions, forming various functionalized xanthone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Sodium azide is a typical reagent for introducing the azido group.
Major Products Formed
Oxidation: Nitro-xanthone derivatives.
Reduction: Amino-xanthone derivatives.
Substitution: Various functionalized xanthone derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
9H-Xanthen-9-one, 2-azido- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthone core’s photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Wirkmechanismus
The mechanism of action of 9H-Xanthen-9-one, 2-azido- involves its interaction with biological targets through the azido group. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules. Additionally, the xanthone core can interact with various cellular pathways, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Xanthen-9-one: The parent compound without the azido group.
2-Hydroxy-9H-xanthen-9-one: A hydroxylated derivative with different reactivity and applications.
2-Amino-9H-xanthen-9-one: A reduced form with distinct biological activities.
Uniqueness
9H-Xanthen-9-one, 2-azido- is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it a valuable compound for applications in chemical biology and materials science.
Eigenschaften
CAS-Nummer |
20377-04-2 |
|---|---|
Molekularformel |
C13H7N3O2 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
2-azidoxanthen-9-one |
InChI |
InChI=1S/C13H7N3O2/c14-16-15-8-5-6-12-10(7-8)13(17)9-3-1-2-4-11(9)18-12/h1-7H |
InChI-Schlüssel |
JLIODYYXUMWYJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B14699183.png)


